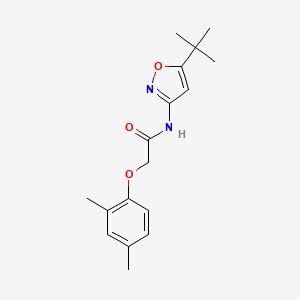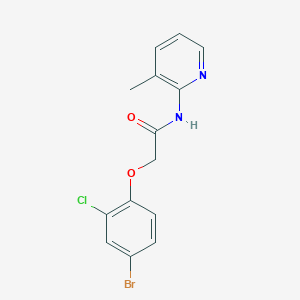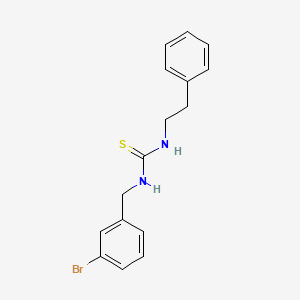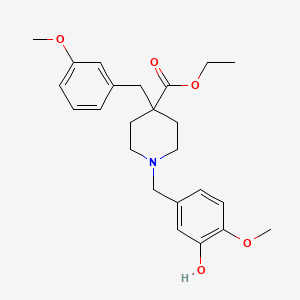
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a critical regulator of innate immunity and interferon signaling pathways, making it an attractive target for drug development. In
Mecanismo De Acción
TBK1 is a serine/threonine kinase that plays a critical role in the regulation of innate immunity and interferon signaling pathways. Upon activation, TBK1 phosphorylates various downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the production of pro-inflammatory cytokines and interferons. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide inhibits TBK1 activation by binding to its kinase domain and preventing its interaction with upstream activators.
Biochemical and Physiological Effects:
This compound has been shown to suppress the production of pro-inflammatory cytokines and interferons in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for TBK1, which minimizes off-target effects and reduces the potential for toxicity. However, its potency may vary depending on the cell type and experimental conditions used. In addition, the use of this compound in animal models may be limited by its pharmacokinetic properties and bioavailability.
Direcciones Futuras
There are several potential future directions for the development and application of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to this compound in different disease settings. Additionally, the combination of this compound with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic potential. Finally, the elucidation of the downstream targets of TBK1 and the development of specific inhibitors for these targets may provide new opportunities for therapeutic intervention.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the activation of TBK1 and downstream signaling pathways, leading to suppression of pro-inflammatory cytokines and interferon production. This makes this compound a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-7-13(12(2)8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLISWKLOANPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)

![2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4735673.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)

![4-fluoro-N-{[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4735700.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4735706.png)
![2-anilino-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4735712.png)

![2-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4735735.png)